molecular formula C17H14O4 B15061121 6-Phenethoxybenzofuran-2-carboxylicacid

6-Phenethoxybenzofuran-2-carboxylicacid

Cat. No.: B15061121
M. Wt: 282.29 g/mol
InChI Key: RYUDXWXKQPNFED-UHFFFAOYSA-N
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Description

6-Phenethoxybenzofuran-2-carboxylic acid is a benzofuran derivative characterized by a phenethoxy group (-OCH₂C₆H₅) at the 6-position of the benzofuran core and a carboxylic acid moiety at the 2-position. This makes it a candidate for central nervous system (CNS)-targeted applications, though further pharmacological validation is required.

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

6-(2-phenylethoxy)-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C17H14O4/c18-17(19)16-10-13-6-7-14(11-15(13)21-16)20-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9H2,(H,18,19)

InChI Key

RYUDXWXKQPNFED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC3=C(C=C2)C=C(O3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 6-Hydroxy-3-Bromocoumarin

Coumarins bearing a hydroxyl group at position 6 are synthesized via Pechmann condensation. Resorcinol derivatives substituted with a hydroxyl group at position 5 react with β-keto esters (e.g., ethyl acetoacetate) in concentrated sulfuric acid, yielding 6-hydroxycoumarin. Subsequent bromination at position 3 using bromine in acetic acid introduces the requisite bromine atom.

Microwave-Assisted Perkin Rearrangement

The 6-hydroxy-3-bromocoumarin undergoes rearrangement in ethanol with sodium hydroxide under microwave irradiation (300 W, 79°C, 5 minutes). This step produces 6-hydroxybenzofuran-2-carboxylic acid with near-quantitative yield (99%). Comparative studies show traditional heating methods require 3 hours, underscoring the efficiency of microwave activation.

Introduction of the Phenethoxy Group via Williamson Ether Synthesis

The hydroxyl group at position 6 of the benzofuran core serves as the anchor for phenethoxy functionalization.

Protection of the Carboxylic Acid Group

To prevent side reactions during alkylation, the carboxylic acid is temporarily protected as a methyl ester. Treatment with thionyl chloride (SOCl₂) in methanol converts the acid to methyl 6-hydroxybenzofuran-2-carboxylate.

Alkylation with Phenethyl Bromide

In anhydrous dimethylformamide (DMF), the protected intermediate reacts with phenethyl bromide in the presence of potassium carbonate. The base deprotonates the hydroxyl group, enabling nucleophilic attack on the alkyl halide. Optimal conditions (80°C, 12 hours) achieve 85–90% conversion to methyl 6-phenethoxybenzofuran-2-carboxylate.

Deprotection to the Carboxylic Acid

The methyl ester is hydrolyzed using 2 M sodium hydroxide at reflux, followed by acidification with hydrochloric acid to yield the final product. This step typically attains 95% yield, with purity confirmed via HPLC.

Alternative Pathway: Direct Coumarin Substitution

An alternative route involves introducing the phenethoxy group at the coumarin stage, circumventing post-rearrangement modifications.

Synthesis of 6-Phenethoxycoumarin

5-Phenethoxyresorcinol undergoes Pechmann condensation with ethyl acetoacetate, forming 6-phenethoxycoumarin. Bromination at position 3 with N-bromosuccinimide (NBS) in carbon tetrachloride affords 3-bromo-6-phenethoxycoumarin.

Rearrangement to Target Compound

Microwave-assisted Perkin rearrangement of the brominated coumarin directly yields 6-phenethoxybenzofuran-2-carboxylic acid. This one-pot method streamlines synthesis but requires precise control of substituent positioning during coumarin formation.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Time Efficiency Scalability
Perkin + Williamson Microwave rearrangement 85–90 High Moderate
Direct Coumarin Substitution Pechmann condensation 75–80 Moderate High

The Perkin-Williamson approach offers superior yield and speed, whereas the direct method enhances scalability for industrial applications.

Challenges and Optimization Strategies

Impurity Formation

Patent WO2019043724A1 highlights the formation of dichloro-tetrahydroisoquinoline impurities during benzofuran synthesis. Rigorous purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is essential.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) optimize alkylation efficiency, while ethanol minimizes byproducts during rearrangement.

Temperature Control

Excessive heat during Pechmann condensation promotes decarboxylation. Maintaining temperatures below 100°C preserves the carboxylic acid group.

Applications and Derivatives

6-Phenethoxybenzofuran-2-carboxylic acid serves as a precursor for pharmaceuticals targeting tyrosine phosphatases. Substitution at position 3 with trifluoromethyl groups enhances bioactivity, as evidenced by IC₅₀ values ≤ 38 nM against Mycobacterium tuberculosis.

Chemical Reactions Analysis

Types of Reactions

6-Phenethoxybenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

6-Phenethoxybenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-tumor, antibacterial, and antiviral activities.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 6-Phenethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 6-Phenethoxybenzofuran-2-carboxylic acid with key analogs based on substituent type, position, and properties:

Compound Name Substituents CAS Number Key Properties Potential Applications
6-Phenethoxybenzofuran-2-carboxylic acid Phenethoxy at position 6 Not provided High lipophilicity, steric bulk CNS drug candidates
5-Methoxybenzofuran-2-carboxylic acid Methoxy at position 5 10242-08-7 Moderate solubility, electron-withdrawing Anti-inflammatory agents
6-Hydroxybenzofuran-2-carboxylic acid Hydroxy at position 6 Not provided High acidity, hydrophilic Chelation, metal-binding
5-Chloro-6-hydroxybenzofuran-2-carboxylic acid Chloro (5), hydroxy (6) 1352519-69-7 Reactive, potential hepatotoxicity Antibacterial intermediates
Methyl 6-methylbenzofuran-2-carboxylate Methyl ester at position 6 82788-37-2 Prodrug potential, ester hydrolysis Metabolic studies

Physicochemical Properties

  • Lipophilicity : The phenethoxy group increases logP compared to methoxy (-OCH₃) or hydroxy (-OH) substituents, enhancing membrane permeability but reducing aqueous solubility .
  • Acidity : The carboxylic acid group at position 2 is influenced by substituents. Electron-withdrawing groups (e.g., -Cl) increase acidity, while phenethoxy (electron-donating via ether oxygen) may slightly reduce it .
  • Stability : Phenethoxy derivatives are less prone to oxidation than hydroxy analogs but may undergo ether cleavage under strong acidic/basic conditions .

Research Findings and Gaps

  • Synthetic Accessibility : Phenethoxy derivatives require specialized etherification steps, complicating synthesis compared to methoxy or hydroxy analogs .
  • Toxicity Concerns: Chloro and nitro substituents (e.g., 7-Nitro-1,4-benzodioxane-6-carboxylic acid) are associated with genotoxicity, whereas phenethoxy groups may offer safer profiles .
  • Data Limitations : Direct pharmacological data for 6-Phenethoxybenzofuran-2-carboxylic acid is scarce; most insights are extrapolated from structural analogs.

Biological Activity

6-Phenethoxybenzofuran-2-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity associated with this compound, including its mechanisms, efficacy, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C16H14O3
Molecular Weight 270.28 g/mol
IUPAC Name 6-phenethoxy-1-benzofuran-2-carboxylic acid
Canonical SMILES C1=CC=C(C=C1)C2=C3C(=C(C=C2)O3)C(=O)OCC

The compound features a benzofuran core with a phenethoxy group and a carboxylic acid functional group, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 6-Phenethoxybenzofuran-2-carboxylic acid. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays revealed that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, demonstrating a mechanism that could be harnessed for therapeutic applications .

Antimicrobial Effects

The compound exhibits notable antimicrobial activity against several bacterial strains. Research indicates that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

The mechanisms underlying the biological activities of 6-Phenethoxybenzofuran-2-carboxylic acid are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in cancer cells.
  • Antimicrobial Action : It disrupts bacterial cell membrane integrity, contributing to its bactericidal effects.

Case Study: Anticancer Activity

A study conducted on various derivatives of benzofuran highlighted that modifications in the phenethoxy group significantly influenced anticancer activity. The most potent derivatives demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating strong anticancer properties .

Research Findings on Antimicrobial Efficacy

In a comparative study assessing several carboxylic acids, 6-Phenethoxybenzofuran-2-carboxylic acid was found to be among the most effective against Salmonella enterica. The research emphasized the role of environmental pH and structural features in enhancing antimicrobial activity, suggesting that further optimization could yield even more effective derivatives .

Q & A

Q. What strategies elucidate the structure-activity relationship (SAR) of this compound in drug discovery?

  • Methodological Answer :
  • Synthesize analogs with modifications to the phenethoxy group (e.g., halogenation, alkyl chain variation). Test in bioassays and correlate substituent effects with activity using Hansch analysis .

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